molecular formula C12H21Cl B3342948 12-Chloro-5-dodecyne CAS No. 42513-36-0

12-Chloro-5-dodecyne

Cat. No.: B3342948
CAS No.: 42513-36-0
M. Wt: 200.75 g/mol
InChI Key: DJJGBABLSKSRGV-UHFFFAOYSA-N
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Description

12-Chloro-5-dodecyne is an organic compound with the molecular formula C12H21Cl. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes a chlorine atom attached to the 12th carbon of the dodecyne chain. It is used in various chemical research and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Chloro-5-dodecyne typically involves the chlorination of 5-dodecyne. One common method is the addition of chlorine to the triple bond of 5-dodecyne under controlled conditions. This reaction can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

12-Chloro-5-dodecyne undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of alcohols.

    Addition Reactions: The triple bond can undergo addition reactions with hydrogen, halogens, and other electrophiles, leading to the formation of alkenes and alkanes.

    Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Major Products Formed

    Alcohols: Formed by substitution of the chlorine atom.

    Alkenes and Alkanes: Formed by addition reactions.

    Carbonyl Compounds: Formed by oxidation reactions

Scientific Research Applications

12-Chloro-5-dodecyne is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-Chloro-5-dodecyne involves its reactivity with various molecular targets. The chlorine atom and the triple bond confer unique reactivity, allowing the compound to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the chlorine atom is replaced by nucleophiles, while in addition reactions, the triple bond reacts with electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Chloro-5-dodecyne is unique due to the specific positioning of the chlorine atom and the triple bond, which confer distinct reactivity and functional properties. This makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

12-chlorododec-5-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJGBABLSKSRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068402
Record name 5-Dodecyne, 12-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42513-36-0
Record name 12-Chloro-5-dodecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42513-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Chloro-5-dodecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042513360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dodecyne, 12-chloro-
Source EPA Chemicals under the TSCA
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Record name 5-Dodecyne, 12-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-chlorododec-5-yne
Source European Chemicals Agency (ECHA)
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Record name 12-CHLORO-5-DODECYNE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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